molecular formula C27H23N3O3 B11284882 4-hydroxy-5-{4-[(2-methylbenzyl)oxy]phenyl}-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

4-hydroxy-5-{4-[(2-methylbenzyl)oxy]phenyl}-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B11284882
M. Wt: 437.5 g/mol
InChI Key: YNEUGJCGXNCEBK-UHFFFAOYSA-N
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Description

4-hydroxy-5-{4-[(2-methylbenzyl)oxy]phenyl}-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidinone core, substituted with hydroxy, phenyl, and methylbenzyl groups, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 4-hydroxy-5-{4-[(2-methylbenzyl)oxy]phenyl}-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The hydroxy, phenyl, and methylbenzyl groups are introduced through various substitution reactions, often requiring specific reagents and conditions to ensure selectivity and yield.

Industrial production methods would likely involve optimization of these synthetic routes to maximize efficiency and scalability, potentially using catalytic processes to enhance reaction rates and yields.

Chemical Reactions Analysis

4-hydroxy-5-{4-[(2-methylbenzyl)oxy]phenyl}-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one can undergo several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrido[2,3-d]pyrimidinone core or the substituents.

    Substitution: Various substitution reactions can occur, particularly at the phenyl and methylbenzyl groups, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular effects.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-{4-[(2-methylbenzyl)oxy]phenyl}-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one would depend on its specific interactions with molecular targets. Potential pathways could involve:

    Enzyme inhibition: The compound may bind to active sites of enzymes, blocking their activity.

    Receptor binding: It could interact with cellular receptors, modulating signal transduction pathways.

    Cellular effects: The compound might affect cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar compounds to 4-hydroxy-5-{4-[(2-methylbenzyl)oxy]phenyl}-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one include other pyrido[2,3-d]pyrimidinone derivatives with different substituents. These compounds can be compared based on their chemical properties, biological activities, and potential applications. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C27H23N3O3

Molecular Weight

437.5 g/mol

IUPAC Name

5-[4-[(2-methylphenyl)methoxy]phenyl]-2-phenyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C27H23N3O3/c1-17-7-5-6-10-20(17)16-33-21-13-11-18(12-14-21)22-15-23(31)28-26-24(22)27(32)30-25(29-26)19-8-3-2-4-9-19/h2-14,22H,15-16H2,1H3,(H2,28,29,30,31,32)

InChI Key

YNEUGJCGXNCEBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C3CC(=O)NC4=C3C(=O)NC(=N4)C5=CC=CC=C5

Origin of Product

United States

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